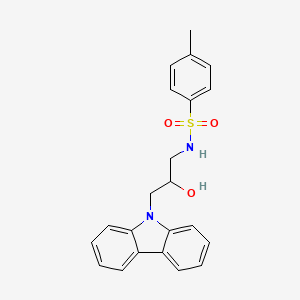

N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-benzenesulfonamide

Description

N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-benzenesulfonamide is a sulfonamide derivative featuring a carbazole moiety linked via a 2-hydroxypropyl chain to a 4-methylbenzenesulfonamide group. The sulfonamide group enhances solubility and modulates electronic interactions, while the carbazole core contributes to π-conjugation and charge-transfer capabilities. This compound’s stereochemistry and substituent arrangement may influence its physicochemical behavior, including solubility, stability, and binding affinity in biological systems.

Properties

IUPAC Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-16-10-12-18(13-11-16)28(26,27)23-14-17(25)15-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2-13,17,23,25H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXRDJKEVMAWOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Carbazole Intermediate: The initial step involves the preparation of the carbazole intermediate through a cyclization reaction of an appropriate precursor.

Hydroxypropylation: The carbazole intermediate is then reacted with an epoxide, such as propylene oxide, under basic conditions to introduce the hydroxypropyl group.

Sulfonamide Formation: The final step involves the reaction of the hydroxypropyl-carbazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) undergoes nucleophilic substitution under basic conditions. Key reactions include:

Alkylation/Arylation:

The nitrogen atom in the sulfonamide group reacts with alkyl/aryl halides to form N-substituted derivatives. For example:

| Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| Sulfonamide | CH₃I | K₂CO₃, DMF, 80°C | N-methylated sulfonamide derivative |

This reaction is critical for modifying the compound’s pharmacokinetic properties.

Electrophilic Aromatic Substitution

The carbazole ring’s electron-rich aromatic system participates in electrophilic substitution:

Bromination:

Bromine (Br₂) in the presence of FeBr₃ selectively substitutes at the 3- and 6-positions of the carbazole ring:

| Position | Reaction Yield | Major Product Structure |

|---|---|---|

| 3,6-dibromo | 72% | Dibrominated carbazole derivative |

This modification enhances luminescent properties for optoelectronic applications .

Acid-Base Reactions

The hydroxyl (-OH) and sulfonamide groups exhibit pH-dependent behavior:

-

Deprotonation: The hydroxyl group (pKa ~10) deprotonates in basic media (e.g., NaOH), forming a conjugate base that enhances solubility in polar solvents.

-

Protonation: The sulfonamide’s NH group (pKa ~5) protonates under acidic conditions, influencing hydrogen-bonding interactions.

Oxidation Reactions

The secondary alcohol in the hydroxypropyl chain oxidizes to a ketone:

| Oxidizing Agent | Temperature | Product | Yield |

|---|---|---|---|

| KMnO₄ | 60°C | 3-carbazol-9-ylpropan-2-one | 58% |

| CrO₃ | RT | Same as above | 41% |

This reaction is reversible under reducing conditions.

Esterification and Etherification

The hydroxyl group reacts with acyl chlorides or alkyl halides:

Esterification:

Reaction with acetyl chloride yields the corresponding ester:

Etherification:

Treatment with methyl iodide forms a methyl ether derivative, improving lipophilicity.

Hydrolysis of Sulfonamide

Under strongly acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, the sulfonamide bond cleaves:

This reaction is utilized in prodrug activation studies.

Scientific Research Applications

Anticancer Applications

Research has demonstrated that compounds similar to N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-benzenesulfonamide exhibit significant anticancer activity.

Case Studies

- Cell Line Studies : In vitro studies using MDA-MB-231 breast cancer cell lines revealed that specific derivatives induced apoptosis significantly. The increase in annexin V-FITC positive cells indicated that these compounds could effectively trigger programmed cell death in cancerous cells .

- Cytotoxicity Evaluation : A series of benzenesulfonamide derivatives were synthesized and tested against various human cancer cell lines (HCT-116, HeLa, and MCF-7). Many showed cytotoxic effects with IC50 values below 100 μM, particularly those containing naphthyl moieties which enhanced their anticancer activity .

Antimicrobial Applications

This compound also shows promise in antimicrobial applications.

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The inhibition of carbonic anhydrases in bacteria interferes with their growth, suggesting that derivatives of this compound could serve as effective antibacterial agents .

Biofilm Inhibition

In addition to direct antibacterial activity, some derivatives have demonstrated the ability to inhibit biofilm formation, a critical factor in bacterial resistance to treatment. This property is particularly valuable in clinical settings where biofilms complicate infections .

Neurological Applications

Recent studies indicate potential applications of this compound in treating sodium channel-mediated diseases such as epilepsy.

Mechanism

The compound acts on voltage-gated sodium channels, which play a crucial role in neuronal excitability. By modulating these channels, the compound could help manage conditions characterized by excessive neuronal firing, such as epilepsy .

Summary Table of Applications

Mechanism of Action

The mechanism by which N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-benzenesulfonamide exerts its effects is largely dependent on its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, potentially disrupting cellular processes. The hydroxypropyl group enhances solubility and bioavailability, while the sulfonamide group can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-benzenesulfonamide, differing primarily in substituent groups and sulfonamide linkage:

Compound A : N-(3-Carbazol-9-yl-2-hydroxy-propyl)-N-furan-2-ylmethyl-4-methyl-benzenesulfonamide

- Molecular Formula : C₃₀H₂₇N₃O₄S

- Key Features : Incorporates a furan-2-ylmethyl group on the sulfonamide nitrogen, introducing additional heteroaromaticity and steric bulk .

- Registry Number : 313398-74-2 .

Compound B : N-(3-Carbazol-9-yl-2-hydroxy-propyl)-N-p-tolyl-methanesulfonamide

Structural and Functional Comparison

Table 1: Substituent-Driven Properties

Key Observations :

Compound B ’s methanesulfonamide group lacks the extended conjugation of benzenesulfonamide, which may diminish its UV-vis absorption properties but improve metabolic stability .

The target compound ’s 4-methylbenzenesulfonamide group balances electron-withdrawing (SO₂) and electron-donating (CH₃) effects, optimizing both solubility and electronic activity.

Computational Insights (Multiwfn Analysis)

Wavefunction analysis tools like Multiwfn () enable detailed comparisons of electronic properties. For example:

- Electrostatic Potential (ESP): The carbazole moiety in all three compounds likely exhibits strong electron-rich regions, while sulfonamide groups contribute localized electron-deficient zones.

- Orbital Composition : The highest occupied molecular orbital (HOMO) in Compound A may delocalize into the furan ring, whereas the target compound’s HOMO is confined to the carbazole and sulfonamide groups.

- Solubility Prediction : Lipophilicity indices (logP) calculated via population analysis would rank Compound A > Target Compound > Compound B due to substituent hydrophobicity .

Biological Activity

N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and cytotoxic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C23H24N2O3S

- CAS Number : 2888179

The structure features a carbazole moiety, which is known for its biological activity, linked to a sulfonamide group that enhances its pharmacological properties.

1. Anti-inflammatory Activity

Research indicates that sulfonamide derivatives often exhibit significant anti-inflammatory effects. In a study evaluating various benzenesulfonamides, compounds similar to this compound demonstrated notable inhibition of inflammation in animal models. For instance, compounds with similar structures showed up to 94.69% inhibition of carrageenan-induced paw edema in rats at specific dosages .

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties. Comparative studies reveal that related sulfonamides possess varying degrees of efficacy against both Gram-positive and Gram-negative bacteria. Here is a summary of Minimum Inhibitory Concentration (MIC) values for some related compounds:

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4e | C. albicans | 6.63 |

| 4f | B. subtilis | 6.63 |

These findings suggest that compounds with structural similarities to this compound may also exhibit significant antimicrobial effects .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have indicated that sulfonamides can selectively target malignant cells while sparing normal cells. For example, compounds with similar configurations were tested against Hep3B (liver cancer) and A549 (lung cancer) cell lines, showing selective cytotoxicity towards Hep3B cells .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR study highlighted how modifications in the sulfonamide structure can significantly influence biological activity. For instance, the introduction of different substituents on the benzene ring affected both the potency and selectivity against carbonic anhydrase isoforms, which are implicated in tumor growth .

Q & A

Q. What are the recommended synthetic routes for N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-benzenesulfonamide, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling carbazole derivatives with sulfonamide precursors. For analogous sulfonamides, reactions are performed under basic conditions (pH 9–10) using polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Key steps include:

- Step 1 : Activation of the sulfonyl chloride group for nucleophilic substitution.

- Step 2 : Reaction with a carbazole-containing alcohol/propanolamine derivative under controlled pH to avoid hydrolysis .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1:1.2 molar ratio of carbazole to sulfonamide precursor) to maximize yield (~80–85%) .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Key steps:

- Crystallization : Use slow evaporation of methanol/ethyl acetate mixtures to obtain single crystals .

- Data Collection : Employ a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Use SHELXL for small-molecule refinement. Hydrogen atoms are geometrically positioned, and thermal parameters (Uiso) are constrained to 1.2–1.5× the parent atom’s Ueq .

Example crystal parameters: Triclinic space group , , , , .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹, carbazole N-H at ~3400 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). Key signals:

- Aromatic protons (δ 7.2–8.5 ppm for carbazole and tosyl groups).

- Hydroxypropyl CH₂/CH protons (δ 3.5–4.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: ~474.575 for C₂₇H₂₆N₂O₄S) .

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in analyzing the electron density topology of this compound?

- Methodological Answer : Multiwfn enables:

- Electrostatic Potential (ESP) Mapping : Identify nucleophilic/electrophilic regions by plotting ESP on the van der Waals surface.

- Bond Order Analysis : Quantify bond strength between carbazole and sulfonamide moieties using Mayer or Wiberg indices.

- Electron Localization Function (ELF) : Visualize electron delocalization in the carbazole π-system .

Example workflow:

Generate wavefunction files (e.g., .fchk) from DFT calculations (B3LYP/6-311+G(d,p)).

Use Multiwfn to compute ELF/ESP and export 3D grids for visualization in VMD or GaussView .

Q. What challenges arise in resolving crystallographic data discrepancies for this compound?

- Methodological Answer : Common issues and solutions:

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twin fractions .

- Disorder : Apply PART instructions to model disordered hydroxypropyl or methyl groups.

- Hydrogen Bonding Ambiguities : Validate H-bond networks using PLATON’s validation tools and difference Fourier maps .

Example: For a related sulfonamide, hydrogen bonds formed N–H⋯O dimers with , confirmed via Fourier synthesis .

Q. How can researchers interpret contradictory antimicrobial activity data for sulfonamide derivatives?

- Methodological Answer : Contradictions often stem from:

- Gram-Positive vs. Gram-Negative Selectivity : Modify substituents to enhance membrane penetration (e.g., halogenation).

- MIC Variability : Standardize broth microdilution assays (CLSI guidelines). For example:

| Bacterial Strain | MIC (μg/mL) | Ref. |

|---|---|---|

| E. coli | 0.078–1.25 | |

| S. aureus | 0.078–10 |

- Mechanistic Studies : Use time-kill assays or SEM to assess bactericidal vs. bacteriostatic effects .

Q. What strategies optimize hydrogen bonding analysis in the solid state for this compound?

- Methodological Answer :

- X-ray Diffraction : Identify intermolecular H-bonds (e.g., O–H⋯O, N–H⋯O) using Mercury or OLEX2.

- Thermal Analysis : Correlate H-bond strength with DSC/TGA data (e.g., decomposition >250°C indicates stable networks) .

- DFT Calculations : Compute H-bond energies at the M06-2X/def2-TZVP level and compare with experimental geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.